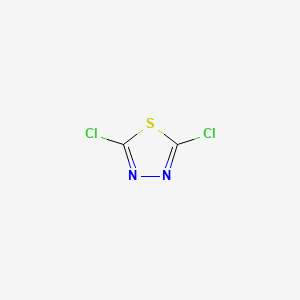

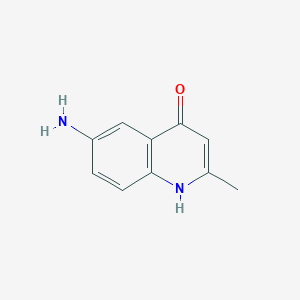

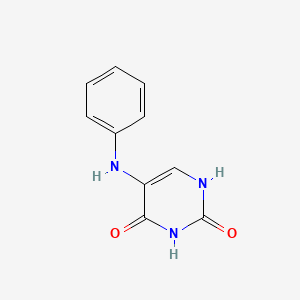

![molecular formula C16H17N3O2 B1267346 2-[(2-苯胺基-2-氧代乙基)氨基]-N-苯基乙酰胺 CAS No. 5408-28-6](/img/structure/B1267346.png)

2-[(2-苯胺基-2-氧代乙基)氨基]-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Various synthesis methods for acetamide derivatives and related compounds have been explored. For instance, the synthesis of novel anilidoquinoline derivatives through microwave-assisted processes and their characterization through IR, NMR, and X-ray single-crystal diffraction has been reported (Ghazzali et al., 2012). Another method involves the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives to produce a variety of acetamide derivatives (Srivani et al., 2018).

Molecular Structure Analysis

The molecular structures of some acetamide derivatives have been elucidated using X-ray diffraction and DFT/B3LYP calculations, offering insights into the structural aspects of such compounds (Ghazzali et al., 2012).

Chemical Reactions and Properties

Acetamide derivatives exhibit a range of chemical reactions and properties. For example, the antiviral and antiapoptotic effects of anilidoquinoline derivatives against Japanese encephalitis virus highlight the biological activities of such compounds (Ghosh et al., 2008).

Physical Properties Analysis

While specific studies on the physical properties of "2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide" were not found, research on related compounds can provide general insights. The physical properties often depend on the molecular structure, which can be inferred from X-ray crystallography and spectroscopic data (Ghazzali et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be influenced by the functional groups present in the acetamide derivatives. Studies on the synthesis and reactivity of various acetamide derivatives provide valuable information on their chemical behavior (Srivani et al., 2018).

科学研究应用

合成与表征

稠合噻唑并[3,2-a]嘧啶酮的合成:该化合物被用作合成噻唑并[3,2-a]嘧啶酮产物的构件,展示了其在产生环化结构中的效用。该过程涉及 2-[(2-苯胺基-2-氧代乙基)氨基]-N-苯基乙酰胺的形成及其后续反应(Janardhan 等,2014 年)。

抗菌剂的产生:该化合物的多种类似物已被合成并测试其抗菌性能。这些衍生自羟基苯乙酸的类似物已显示出对各种真菌和细菌菌株的优异体外活性(Jayadevappa 等,2012 年)。

抗病毒和抗凋亡作用:2-[(2-苯胺基-2-氧代乙基)氨基]-N-苯基乙酰胺的衍生物在体外显示出显着的抗病毒和抗凋亡作用,特别是对日本脑炎。这突出了其在抗病毒治疗中的潜在治疗应用(Ghosh 等,2008 年)。

抗癌潜力:由类似结构合成的 2-苯氧基-N-苯基乙酰胺对人癌细胞系显示出中等的细胞毒性,表明它们作为新型抗癌剂的潜力。结构变异已显示出影响其抗癌活性(Shan 等,2016 年)。

催化合成:盐酸硫胺素已被用于催化合成 N-苯基乙酰胺(一种相关化合物),展示了一种环保且高效的合成方法(Feng,2012 年)。

化学反应和过程

N-H 插入反应:该化合物被用于 Ru(II)-dm-Pheox 催化的 N-H 插入反应中,展示了其在合成 α-氨基酰胺(一类具有重要化学和药物意义的化合物)中的作用(Chanthamath 等,2012 年)。

纳米粒子催化的反应:该化合物的合成已通过 ZnO-NP 催化的水性介质中的 Ugi 型反应实现。该方法突出了纳米粒子在增强化学合成过程中的作用(Kumar 等,2013 年)。

固态合成:该化合物及其衍生物已在固态环境中使用微波辅助技术合成。这种方法显示了其在各种化学合成方法中的适应性(Ghazzali 等,2012 年)。

安全和危害

未来方向

The compound has potential applications in the synthesis of various products and in the treatment of diseases such as Japanese encephalitis1. Further research could explore these applications and the safety and hazards of the compound.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-13-7-3-1-4-8-13)11-17-12-16(21)19-14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLNFEXMCPEDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CNCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278962 |

Source

|

| Record name | 2,2'-iminobis(N-phenylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide | |

CAS RN |

5408-28-6 |

Source

|

| Record name | 5408-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-iminobis(N-phenylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

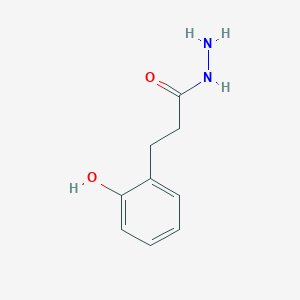

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

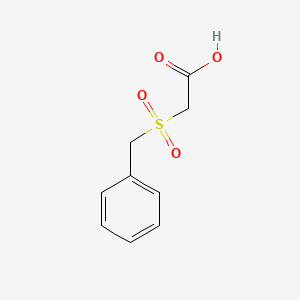

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)

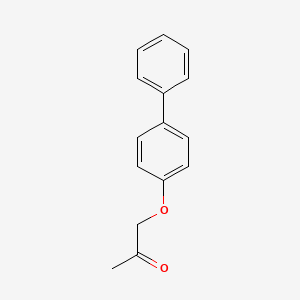

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)